Ethyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate
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Overview
Description
Ethyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is a synthetic organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a bromophenyl group, a methyl group, and an ethyl ester group attached to the isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate typically involves a multi-step process. One common method includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors, such as α,β-unsaturated carbonyl compounds with hydroxylamine.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The isoxazole ring can be subjected to oxidation or reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Bromination: N-bromosuccinimide (NBS) in the presence of a radical initiator.
Esterification: Ethanol and sulfuric acid.
Coupling Reactions: Palladium catalysts and boronic acids.
Major Products:
- Substituted isoxazoles with various functional groups.
- Biaryl compounds through coupling reactions.
Scientific Research Applications
Ethyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or electronic conductivity.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromophenyl group and the isoxazole ring are key structural features that interact with the target molecules, influencing their biological activity.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the isoxazole core but has different substituents, leading to distinct properties and applications.
Ethyl 1H-indole-3-carboxylate: Another heterocyclic compound with potential biological activity, but with an indole ring instead of an isoxazole ring.
Uniqueness: Ethyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is unique due to the combination of its bromophenyl group and the isoxazole ring, which confer specific chemical reactivity and biological activity
Biological Activity
Ethyl 3-(3-bromophenyl)-5-methylisoxazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a five-membered isoxazole ring with an ethyl ester functional group and a bromophenyl substituent. The structural characteristics of this compound are essential for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The bromophenyl group enhances its interaction with target molecules, which can modulate their activity. This compound has been studied for its potential in enzyme inhibition and receptor binding, making it a candidate for various therapeutic applications.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting their growth. The compound's effectiveness may be linked to its structural features that facilitate binding to bacterial enzymes.
Anticancer Properties
Studies have demonstrated the anticancer potential of this compound, particularly in targeting specific cancer cell lines. For instance, it has shown activity against breast cancer cells, where it may induce apoptosis and inhibit cell proliferation. The bromine substituent is believed to play a crucial role in enhancing its cytotoxic effects against cancer cells.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Activity : A study evaluated the compound's effects on MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated significant cytotoxicity, particularly when combined with other chemotherapeutic agents like doxorubicin, suggesting a synergistic effect.
- Enzyme Inhibition : Research focused on the compound's ability to inhibit specific enzymes involved in inflammatory pathways. The findings suggested that the compound could reduce inflammation by modulating enzyme activity, highlighting its potential as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
Activity | Target | Effect | Reference |
---|---|---|---|
Antimicrobial | Various bacterial strains | Inhibition of growth | |
Anticancer | MCF-7, MDA-MB-231 cell lines | Induction of apoptosis | |
Enzyme Inhibition | Inflammatory enzymes | Reduction in inflammation |
Properties
Molecular Formula |
C13H12BrNO3 |
---|---|
Molecular Weight |
310.14 g/mol |
IUPAC Name |
ethyl 3-(3-bromophenyl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C13H12BrNO3/c1-3-17-13(16)11-8(2)18-15-12(11)9-5-4-6-10(14)7-9/h4-7H,3H2,1-2H3 |
InChI Key |
APPHKRKVOXGUDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(ON=C1C2=CC(=CC=C2)Br)C |
Origin of Product |
United States |
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